![molecular formula C14H22Br3NO3 B14002039 2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine CAS No. 92298-69-6](/img/structure/B14002039.png)
2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine is a complex organic compound that features bromine atoms and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine typically involves multiple steps. One common method starts with the bromination of an appropriate precursor, followed by a series of substitution reactions to introduce the 3,4,5-trimethoxyphenyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction could produce various amines.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
- 4-bromo-2-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of two bromine atoms and a trimethoxyphenyl group
Eigenschaften
CAS-Nummer |
92298-69-6 |
|---|---|
Molekularformel |
C14H22Br3NO3 |
Molekulargewicht |
492.04 g/mol |
IUPAC-Name |
2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrobromide |
InChI |
InChI=1S/C14H21Br2NO3.BrH/c1-18-12-8-11(9-13(19-2)14(12)20-3)10-17(6-4-15)7-5-16;/h8-9H,4-7,10H2,1-3H3;1H |
InChI-Schlüssel |
DYICSFJJKSJAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CCBr)CCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


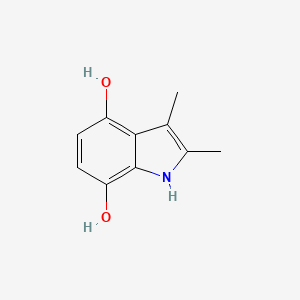

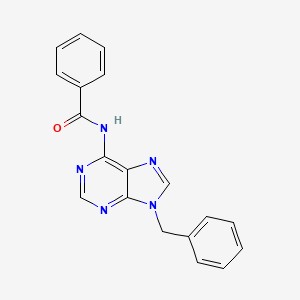
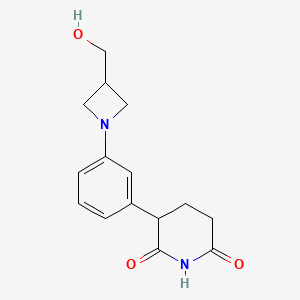
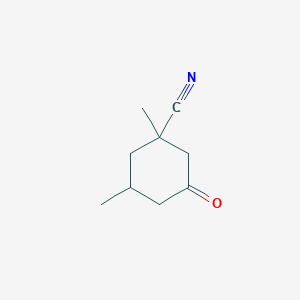

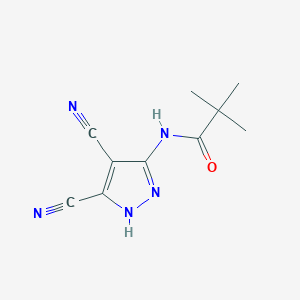
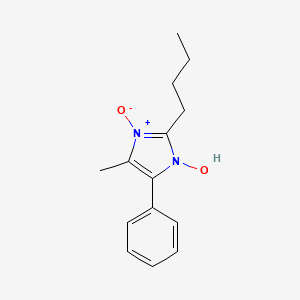
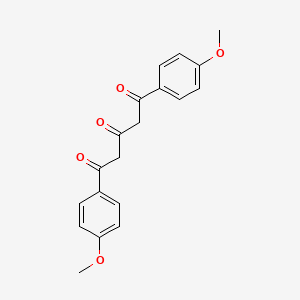
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
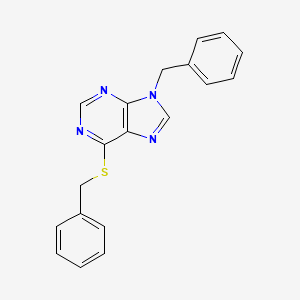

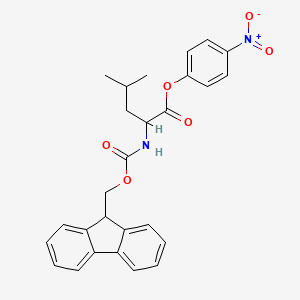
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
